3-Methyl-2-phenylchromen-4-one

Ion Channel Pharmacology Chloride Channel Modulation Pain Research

High-purity (98%) 3-Methyl-2-phenylchromen-4-one, a critical synthetic flavonoid with a C3-methyl group that confers distinct physicochemical properties (LogP 3.97) and unique ion channel selectivity (TMEM16A/CaCC). Essential as an analytical reference standard for Flavoxate-related impurity profiling and as a baseline scaffold for SAR studies in drug discovery. Select this compound to ensure precise, reproducible experimental outcomes that generic flavones cannot provide.

Molecular Formula C16H12O2
Molecular Weight 236.26 g/mol
CAS No. 71972-66-2
Cat. No. B1620053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-phenylchromen-4-one
CAS71972-66-2
Molecular FormulaC16H12O2
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESCC1=C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3
InChIInChI=1S/C16H12O2/c1-11-15(17)13-9-5-6-10-14(13)18-16(11)12-7-3-2-4-8-12/h2-10H,1H3
InChIKeyLPACBRAWRCXZGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2-phenylchromen-4-one (CAS 71972-66-2): Core Chemical Properties and Procurement Considerations


3-Methyl-2-phenylchromen-4-one, commonly referred to as 3-methylflavone, is a synthetic flavonoid belonging to the benzopyran family [1]. It is characterized by a flavone backbone (2-phenylchromen-4-one) with a methyl group substitution at the C3 position of the heterocyclic C-ring [1]. This structural modification distinguishes it from the parent flavone and imparts specific physicochemical properties, including a calculated ACD/LogP of 3.97 . As a core scaffold, 3-methylflavone serves as a versatile intermediate for synthesizing more complex bioactive molecules and as a reference standard in pharmacological research, particularly in studies involving ion channel modulation [2] and structure-activity relationship (SAR) analysis of flavonoids [3].

Why 3-Methyl-2-phenylchromen-4-one (CAS 71972-66-2) Cannot Be Substituted by Generic Flavone or Flavonol Analogs


The simple substitution of a methyl group at the C3 position of the flavone core fundamentally alters the compound's physicochemical and pharmacological profile compared to unsubstituted flavone or 3-hydroxyflavone (flavonol). This is not a trivial modification; it leads to quantifiable differences in lipophilicity, ion channel selectivity, and antiproliferative potency [1][2]. For instance, the presence of the C3-methyl group increases lipophilicity (LogP 3.97 vs. ~3.46 for flavone), which can influence membrane permeability and bioavailability . Furthermore, direct comparative assays demonstrate that 3-methylflavone exhibits a distinct selectivity profile for chloride channels that is intermediate between its more potent analog, Flavoxate, and its primary metabolite, MFCA [1]. In anticancer SAR studies, the C3-methyl group itself has been shown to reduce antiproliferative activity compared to flavone, a key finding that informs the design of more potent derivatives like 3,3'-dimethylflavone [2]. Therefore, substituting 3-methylflavone with a generic flavone or flavonol for research purposes would introduce significant and uncontrolled variables in experimental outcomes.

Quantitative Differentiation Guide for 3-Methyl-2-phenylchromen-4-one (CAS 71972-66-2) vs. Analogs


Differential Inhibition of VRAC and TMEM16A/CaCC Chloride Channels by 3-Methylflavone, Flavoxate, and MFCA

3-Methylflavone demonstrates a distinct and quantifiable inhibitory profile on two chloride channels compared to its close structural analog Flavoxate and its metabolite MFCA (3-methylflavone-8-carboxylic acid). In patch-clamp assays, 3-methylflavone exhibits moderate potency and a different selectivity profile [1]. For VRAC (volume-regulated anion channel) currents, 3-methylflavone has an IC50 of 37.2 μM, which is 20-fold less potent than Flavoxate (IC50=1.8 μM) but 2-fold less potent than MFCA (IC50=18.5 μM). Conversely, for TMEM16A/CaCC (calcium-activated chloride channel) currents, 3-methylflavone is the most potent of the three, with an IC50 of 26.5 μM, compared to 32.8 μM for Flavoxate and 28.3 μM for MFCA [1]. At a fixed concentration of 30 μM, 3-methylflavone inhibited VRAC currents by 35% and TMEM16A/CaCC currents by 24% [1].

Ion Channel Pharmacology Chloride Channel Modulation Pain Research

Increased Lipophilicity (LogP) of 3-Methylflavone Relative to Unsubstituted Flavone

The introduction of a methyl group at the C3 position of the flavone scaffold significantly increases the compound's lipophilicity, a key physicochemical parameter influencing membrane permeability and bioavailability [1]. The calculated LogP (octanol-water partition coefficient) for 3-methylflavone is 3.97 , whereas the LogP for unsubstituted flavone is reported to be approximately 3.46-3.59 [1]. This represents an increase of approximately 0.38-0.51 LogP units.

Physicochemical Properties Drug Design ADME

SAR Trend: C3-Methyl Substitution Reduces Antiproliferative Activity Compared to Flavone in HL60 Cells

A structure-activity relationship (SAR) study evaluating a series of flavones against the human promyelocytic leukemia cell line HL60 revealed a clear trend: the introduction of a C3-methyl group onto the flavone scaffold tends to reduce antiproliferative activity [1]. While the most potent compound in the series was 3,3'-dimethylflavone (IC50=76 μM), the parent 3-methylflavone and its analogs generally exhibited weaker activity than unsubstituted flavones, a finding explicitly noted by the authors [1]. This indicates that C3-methylation alone is not an optimal modification for enhancing cytotoxicity in this cell line.

Anticancer Drug Discovery Structure-Activity Relationship (SAR) Leukemia Research

Antioxidant and Antibacterial Activity of 3-Methylflavone Derivatives: A Foundation for Scaffold Optimization

A study synthesizing and evaluating a series of 3-methylflavones with various substitutions on the A and B rings provides a benchmark for the antioxidant and antibacterial potential of this scaffold [1]. Several synthesized 3-methylflavone derivatives exhibited DPPH radical scavenging activity with IC50 values below 100 μg/mL and demonstrated 50-100% growth inhibition against Gram-positive bacteria when compared to the standard antibiotic Amoxicillin [1]. While specific data for the unsubstituted 3-methyl-2-phenylchromen-4-one core was not the focus, the study establishes the 3-methylflavone framework as a viable platform for generating bioactive compounds with measurable antioxidant and antibacterial effects [1].

Antioxidant Assays Antibacterial Drug Discovery Medicinal Chemistry

Recommended Research Applications for 3-Methyl-2-phenylchromen-4-one (CAS 71972-66-2) Based on Comparative Evidence


Ion Channel Pharmacology: As a Distinct Comparative Tool for VRAC and TMEM16A/CaCC Studies

Given its unique selectivity profile, with greater potency for TMEM16A/CaCC over VRAC compared to Flavoxate and MFCA (IC50 of 26.5 μM vs. 32.8 μM and 28.3 μM, respectively) [1], 3-methylflavone is a valuable tool for dissecting the contributions of these two chloride channels in physiological and pathological processes. Researchers investigating neuropathic pain or cell volume regulation can use this compound to differentiate channel-specific effects where Flavoxate and MFCA would be less selective [1].

Medicinal Chemistry and Drug Design: As a Core Scaffold for SAR-Driven Optimization

The compound serves as an essential starting point for SAR studies. Its reduced antiproliferative activity compared to flavone in HL60 cells [2] and its increased lipophilicity (LogP 3.97 vs. 3.46) provide a clear baseline for designing new derivatives. Chemists can use this scaffold to introduce various substituents, as demonstrated in antioxidant and antibacterial research [3], to iteratively improve potency, selectivity, and pharmacokinetic properties.

Physicochemical and ADME Research: As a Model Compound for Studying Lipophilicity Effects

The quantifiable increase in LogP (+0.4 units) resulting from C3-methylation makes 3-methylflavone an ideal model compound for investigating the impact of lipophilicity on membrane permeability, solubility, and bioavailability. This is particularly relevant for researchers developing flavonoid-based therapeutics where optimizing ADME properties is a primary challenge.

Analytical Chemistry and Quality Control: As a Reference Standard for Flavoxate Metabolite Analysis

3-Methylflavone is a key structural analog and potential impurity/degradant of the drug Flavoxate and its primary active metabolite, MFCA [1]. As such, a high-purity sample of 3-methyl-2-phenylchromen-4-one is required as an analytical reference standard for method development and validation in pharmaceutical quality control, particularly in HPLC and LC-MS assays designed to quantify these compounds in drug formulations or biological matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-2-phenylchromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.